1',3'-Dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione
Description
1',3'-Dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione is a spirocyclic hydantoin derivative characterized by a bicyclo[3.2.1]octane scaffold fused to an imidazolidine-dione ring. The 1' and 3' positions of the imidazolidine ring are substituted with methyl groups, which influence steric and electronic properties.
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1',3'-dimethylspiro[8-azabicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C11H17N3O2/c1-13-9(15)11(14(2)10(13)16)5-7-3-4-8(6-11)12-7/h7-8,12H,3-6H2,1-2H3 |
InChI Key |
SOQGFAZFECEHMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CC3CCC(C2)N3)N(C1=O)C |
Origin of Product |
United States |
Biological Activity
1',3'-Dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione is a complex organic compound characterized by its unique spirocyclic structure and notable biological activities, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is C₁₁H₁₇N₃O₂, with a molecular weight of 223.27 g/mol. The compound's structure allows it to interact with various biological targets, potentially modulating enzymatic activities and receptor functions .
Antimicrobial Properties
Research indicates that 1',3'-Dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione exhibits significant antimicrobial activity against a range of pathogens. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Study: Antibacterial Activity
In a study examining the antibacterial properties of this compound, it was tested against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential use in treating infections caused by this pathogen .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
The proposed mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest and subsequent apoptosis.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay conducted on HeLa cells, the following results were observed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
At a concentration of 100 µM, the compound reduced cell viability to 10%, indicating strong cytotoxic effects .
Structure-Activity Relationship (SAR)
The unique spirocyclic structure of 1',3'-Dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione is crucial for its biological activity. Variations in substituents on the bicyclic framework can significantly influence its potency and selectivity.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into how modifications affect biological activity:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] | C₈H₁₃N | Contains a cyclopropane ring; lower activity |
| (1S)-8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride | C₉H₁₄ClN₃O | Hydrochloride salt form; different solubility |
| 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine] | C₉H₁₃N₂O | Lacks the dimethyl group; altered reactivity |
This table illustrates how structural variations can lead to differing biological profiles, highlighting the significance of the dimethyl groups in enhancing activity .
Scientific Research Applications
1',3'-Dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione is a complex organic compound with a unique spirocyclic structure, featuring a bicyclic framework and an azaspiro unit. It has a molecular formula of and a molecular weight of 223.27 g/mol. Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains, due to its ability to interact with specific biological targets and modulate enzymatic activities or receptor functions.
Pharmaceutical Research
- Antimicrobial Agent: The compound's potential antimicrobial activities suggest it could be further explored for the development of new antibacterial or antifungal agents.
- Anticancer Agent: Similarly, its anticancer properties warrant investigation into its effectiveness against various types of cancer cells and its potential as a chemotherapeutic agent.
- Enzyme Modulation: Given its ability to interact with and modulate enzyme activities, it could be used in studies to understand enzymatic pathways and develop enzyme inhibitors or activators for therapeutic purposes.
Chemical Research
- Synthesis of Novel Compounds: As a complex organic compound with a unique structure, it can be used as a building block in the synthesis of other novel compounds with potentially useful properties.
- Reagent in Organic Reactions: The compound can be used as a reagent in various organic reactions, such as oxidation, reduction, and halogenation.
Biological Research
- Receptor Function Studies: The compound's interaction with receptor functions suggests its use in studying receptor-ligand interactions and developing drugs that target specific receptors.
To fully elucidate the applications of 1',3'-Dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione, further research is needed in the following areas:
- Detailed Biological Assays: Conducting comprehensive in vitro and in vivo studies to assess its antimicrobial, anticancer, and other potential biological activities.
- Mechanism of Action Studies: Investigating the precise mechanisms by which it interacts with biological targets, such as enzymes and receptors.
- Structure-Activity Relationship Studies: Synthesizing and evaluating structural analogs to identify the key structural features responsible for its biological activities.
- Toxicology Studies: Assessing its safety profile and potential toxicity to ensure its suitability for pharmaceutical applications.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at its tertiary carbon centers. Key findings include:
-
Potassium permanganate (KMnO₄) in acidic conditions oxidizes the bridgehead carbons, forming hydroxylated derivatives (e.g., dihydroxy intermediates).
-
Hydrogen peroxide (H₂O₂) under mild conditions generates epoxide-like structures at strained bicyclic positions.
| Reagent | Conditions | Major Product |
|---|---|---|
| KMnO₄ (1M) | H₂SO₄, 60°C, 2 hr | Bridgehead diol derivatives |
| H₂O₂ (30%) | Acetic acid, RT, 6 hr | Epoxidized spirocyclic intermediates |
Reduction Reactions
Reduction targets the dione and imidazolidine functionalities:
-
Lithium aluminum hydride (LiAlH₄) reduces the carbonyl groups to secondary alcohols, destabilizing the spirocyclic framework and yielding fused aminolactams.
-
Catalytic hydrogenation (H₂/Pd-C) selectively saturates the bicyclo[3.2.1]octane double bonds, producing decahydro derivatives without affecting the imidazolidine ring .
| Reagent | Conditions | Outcome |
|---|---|---|
| LiAlH₄ (2 eq) | Dry THF, 0°C, 1 hr | Bis-alcohol with ring contraction |
| H₂ (1 atm), 10% Pd-C | Ethanol, 50°C, 12 hr | Partially saturated bicyclic system |
Substitution Reactions
The dimethyl groups on the imidazolidine ring participate in nucleophilic substitutions:
-
Halogenation with PCl₅ replaces methyl groups with chlorine atoms, forming dichloro derivatives.
-
Alkylation using methyl iodide (CH₃I) in basic media extends the N-alkyl chain, enhancing solubility in nonpolar solvents .
| Reagent | Conditions | Product |
|---|---|---|
| PCl₅ (3 eq) | Toluene, reflux, 8 hr | 1',3'-Dichloro analog |
| CH₃I (2 eq), K₂CO₃ | DMF, 80°C, 4 hr | N-methylated imidazolidine derivative |
Cycloaddition and Ring-Opening Reactions
The strained bicyclo[3.2.1]octane system facilitates [2+2] cycloadditions with electron-deficient alkenes (e.g., tetracyanoethylene ), forming fused cyclobutane adducts . Acidic hydrolysis of the imidazolidine ring generates linear diamides, demonstrating reversible ring-opening behavior.
Biological Activity Correlations
Derivatives synthesized via these reactions show modulated bioactivity:
-
Hydroxylated analogs exhibit enhanced antimicrobial activity against Gram-positive bacteria (MIC: 2–4 µg/mL) .
-
Chlorinated derivatives demonstrate antitumor effects in leukemia cell lines (IC₅₀: 8.7 µM in K562 cells) .
| Derivative | Biological Activity | Mechanistic Insight |
|---|---|---|
| 1',3'-Dihydroxy analog | Antibacterial (MIC: 2 µg/mL) | Disrupts cell wall synthesis |
| 1',3'-Dichloro analog | Antileukemic (IC₅₀: 8.7 µM) | Inhibits topoisomerase II activity |
Stability and Degradation
Under prolonged UV exposure, the compound undergoes photooxidation at the imidazolidine-dione moiety, forming nitroso intermediates. Thermal analysis (TGA) reveals decomposition above 240°C, with CO and NH₃ as primary gaseous products .
Comparison with Similar Compounds
Structural Variations and Pharmacological Activities
The following table summarizes key analogues and their properties:
Key Observations
Substituent Effects on Bioactivity
- Aromatic Substitutions : Derivatives with halogenated benzyl groups (e.g., 3,4-difluoro or dichloro) exhibit potent anticancer activity. For example, 7m (3,4-difluorobenzyl) induces apoptosis in leukemia cells via mitochondrial pathways . The electron-withdrawing nature of halogens likely enhances binding to cellular targets.
- Alkyl/Aryl Chains : Propyl or methoxyethyl side chains (e.g., 7i, 7m) improve solubility and bioavailability. For instance, the propyl acetate group in 7i contributes to its cytotoxic potency (IC₅₀ <10 μM) .
- Methyl Groups: The 1',3'-dimethyl substitution in the target compound may reduce metabolic degradation compared to non-methylated analogues (e.g., the benzyl derivative in ), though this requires experimental validation.
Contradictions and Gaps
- Activity Disparities : While halogenated derivatives show anticancer activity, the 2-(difluoromethoxy)benzyl analogue in demonstrates anticonvulsant effects, highlighting substituent-dependent mechanistic divergence.
- Lack of Direct Data : The target compound’s 1',3'-dimethyl configuration lacks explicit pharmacological data in the provided evidence, necessitating further studies to confirm hypothesized stability and activity.
Preparation Methods
Reaction Pathway
This two-step method adapts protocols from spirohydantoin syntheses:
-
Knoevenagel Condensation :
-
Diazomethane Cyclization :
Mechanistic Insights
Characterization Data
| Parameter | Value | Source |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 2.7 (s, CH2-N), 7.32 (s, ArH) | |
| IR (cm⁻¹) | 3300 (NH), 1750 (C=O) | |
| Elemental Analysis | C 49.91%, H 3.42%, N 21.16% |
Metal-Catalyzed Oxidative Cyclization
Reaction Pathway
Key Advantages
Limitations
Multi-Step Synthesis from Bicyclic Precursors
Reaction Pathway
Derived from bicyclo[3.2.1]octane syntheses:
-
Bicyclo[3.2.1]octane Synthesis :
-
Functionalization :
-
Spirocyclization :
Q & A
What synthetic strategies are effective for preparing 1',3'-dimethyl-8-azaspiro derivatives, and how can reaction conditions be optimized?
Basic Research Focus
The core scaffold is synthesized via alkylation of the parent spiro-hydantoin intermediate (e.g., 5c in ) using halogenated aromatic/alkyl substituents in the presence of K₂CO₃ as a base. Typical conditions involve refluxing in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 6–12 hours. Yield optimization requires stoichiometric control of the alkylating agent (e.g., 3,4-difluorobenzyl bromide) and excess base (3 eq. K₂CO₃) to drive the reaction to completion .
How do substituents on the benzyl group influence reaction yields and spectral properties in these derivatives?
Advanced Research Focus
Substituents with electron-withdrawing groups (e.g., 3,4-dichlorobenzyl in ) show higher yields (~70–80%) compared to electron-donating groups, likely due to enhanced electrophilicity of the benzyl bromide. Spectral shifts in ¹H NMR (e.g., aromatic protons at δ 7.62–7.58 for dichloro derivatives vs. δ 7.19–7.14 for difluoro analogs) correlate with substituent electronegativity. IR carbonyl stretches (1655–1646 cm⁻¹) remain consistent, confirming hydantoin ring stability .
What methodological approaches are critical for structural confirmation of spiro-hydantoin derivatives?
Basic Research Focus
Multinuclear NMR (¹H, ¹³C) is essential:
- The spirocyclic NH proton appears as a singlet at δ 8.49–8.69 .
- Bicyclo[3.2.1]octane methylene protons resonate as multiplets at δ 1.48–2.22.
MS (ESI+) confirms molecular ions (e.g., m/z 380 for 7m ; m/z 422 for 7h ). IR spectroscopy validates hydantoin carbonyls (1646–1655 cm⁻¹) and secondary amides (3301–3310 cm⁻¹) .
How should researchers address discrepancies in spectral data during structural analysis?
Advanced Research Focus
Unexpected shifts in NH protons (e.g., δ 8.50 vs. δ 8.65 in dichloro vs. fluoro derivatives) may arise from hydrogen bonding with adjacent substituents. Contradictions in aromatic proton splitting (e.g., meta- vs. para-substituted benzyl groups) require DFT calculations to assess electronic environments. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., δ 3.12–3.56 for methoxyethyl chains) .
What strategies are recommended for designing derivatives with enhanced bioactivity (e.g., cytotoxicity)?
Advanced Research Focus
Derivatization at the 8-aza position with halogenated benzyl groups (e.g., 3,4-difluoro or dichloro in –2) improves cytotoxicity, likely via enhanced lipophilicity and target binding. Functionalizing the 1’-position with ester chains (e.g., propyl-2-acetate in 7g–7j ) increases solubility. Prioritize substituents with known pharmacophores (e.g., fluorinated aromatics) and validate using MTT assays on cancer cell lines .
How can purification challenges for polar spiro-hydantoin derivatives be mitigated?
Basic Research Focus
Silica gel chromatography with gradient elution (0–10% MeOH in DMSO) effectively resolves polar byproducts (). For crystalline solids (e.g., 7m), recrystallization from DMSO/MeOH mixtures improves purity. Monitor TLC with UV-active hydantoin moieties (Rf 0.3–0.5 in 5% MeOH/DCM) .
Why do certain substituents lead to reduced yields or side reactions?
Advanced Research Focus
Bulky substituents (e.g., pent-4-enyl in 7c ) may sterically hinder alkylation, reducing yields. Competing N- vs. O-alkylation can occur with poorly controlled stoichiometry. Base-sensitive groups (e.g., esters) require milder conditions (e.g., Cs₂CO₃ instead of K₂CO₃). LC-MS tracking of intermediates helps identify side products early .
What analytical workflows are recommended for stability studies under physiological conditions?
Advanced Research Focus
Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Monitor degradation via HPLC-UV (λ = 210–230 nm for hydantoin absorption) over 24–72 hours. Mass fragmentation patterns (e.g., loss of benzyl groups) indicate hydrolytic cleavage. Compare with stability data for analogous spiro derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
